molecular formula C16H12Cl2O B139788 (R)-4-(3,4-Dichlorophenyl)-1-tetralone CAS No. 155748-61-1

(R)-4-(3,4-Dichlorophenyl)-1-tetralone

Cat. No. B139788
M. Wt: 291.2 g/mol
InChI Key: JGMBHJNMQVKDMW-LLVKDONJSA-N
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Description

“®-4-(3,4-Dichlorophenyl)-1-tetralone” is a chemical compound that likely contains a tetralone backbone with a 3,4-dichlorophenyl group attached. Tetralones are cyclic ketones that are often used as building blocks in organic synthesis . The 3,4-dichlorophenyl group is a type of phenyl group that has chlorine atoms attached to the 3rd and 4th carbon atoms .


Molecular Structure Analysis

The molecular structure of “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

Scientific Research Applications

Solubility and Crystal Structure Analysis

  • Solubility in Organic Solvents : The solubility of (R)-4-(3,4-Dichlorophenyl)-1-tetralone has been studied extensively in various organic solvents like methanol, ethanol, acetone, and others. These studies are crucial for determining the compound's behavior in different solvents, which is essential for its industrial application in pharmaceuticals, particularly in the production of sertraline hydrochloride (Q. Li, A. Z. Li, & Shui Wang, 2007); (Shui Wang, Q. Li, & Z. Li, 2007).

  • Crystal Structure Determination : The crystal structure of (R)-4-(3,4-Dichlorophenyl)-1-tetralone provides insights into its molecular geometry, which is vital for understanding its chemical reactivity and interaction with biological targets. Such structural information is foundational for the development of pharmaceuticals (G. Sarala et al., 2006).

Industrial Synthesis and Process Improvement

  • Improved Synthesis of Antidepressant Sertraline : (R)-4-(3,4-Dichlorophenyl)-1-tetralone is a key intermediate in the synthesis of sertraline hydrochloride, an effective antidepressant. Research has focused on developing more efficient, environmentally friendly, and cost-effective synthesis routes for this compound, highlighting its significance in the pharmaceutical industry (Krisztina Vukics et al., 2002).

  • Simplified Processes for Preparing Key Intermediates : Innovations in the preparation process of (R)-4-(3,4-Dichlorophenyl)-1-tetralone and its derivatives have led to simplified, cleaner, and more efficient methods. These advancements are crucial for the large-scale production of pharmaceuticals, such as sertraline (Geraldine Patricia Taber et al., 2004).

Enantioselective Synthesis and Biological Applications

  • Enantioselective Syntheses : The enantioselective synthesis of (R)-4-(3,4-Dichlorophenyl)-1-tetralone and its derivatives has been a significant area of research. Such studies are fundamental for the development of chiral drugs with improved efficacy and reduced side effects. The ability to access specific enantiomers is crucial for the pharmaceutical industry (Á. E. García et al., 2010).

  • Biocatalytic Asymmetric Synthesis : The use of biocatalysis for the asymmetric synthesis of (R)-1-tetralol, a derivative of (R)-4-(3,4-Dichlorophenyl)-1-tetralone, showcases the potential of green chemistry in producing chiral compounds. This approach highlights the compound's relevance in synthesizing biologically active molecules in an environmentally friendly manner (Erbay Kalay & Engin Şahin, 2021).

Future Directions

The future directions for research on “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a therapeutic agent . Alternatively, if it has interesting chemical properties, it could be used as a building block in the synthesis of other compounds.

properties

IUPAC Name

(4R)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBHJNMQVKDMW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(3,4-Dichlorophenyl)-1-tetralone

CAS RN

155748-61-1
Record name Sertraline ketone, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155748611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SERTRALINE KETONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT3QM63Z52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g., 0.74 mole) in toluene (1.2 l.) was treated with thionyl chloride (66 ml., 0.90 mole) and the resulting solution heated at reflux for 75 minutes, with provision made for trapping HCl gas given off from the refluxing reaction solution. The reaction solution was then evaporated under vacuum to about 230 g. of a light brown oil. The oil was dissolved in carbon disulfide (360 ml.) and the resulting solution added to a well stirred suspension of AlCl3 (1.5 kg., 12.5 moles) in carbon disulfide (1.20 l.), with the mixture held below 8° C. during the addition period, forming a brown mass. After the addition was completed, the reaction mixture was stirred for about 16 hours at room temperature and then slowly poured on ice (vigorous reaction). The resulting suspension was extracted with ethyl acetate (2×4 l.). The combined extract was washed with water, washed with saturated aqueous sodium bicarbonate solution, dried and evaporated under vacuum to a residue, which was crystallized from hexane (500 ml.) to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a solution of 100 g (0.374 mole) of anhydrous aluminium bromide in 130 ml of orthodichlorobenzene, 28 g (0.194 mole) of α-naphthol are added. The green solution obtained is heated for 1 hour at 65° C. then hydrolysed with 400 ml of water at 40° C. After decantation, the organic phase is separated which is concentrated under a vacuum. After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours, 45 g of the expected compound are obtained after filtration and drying.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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